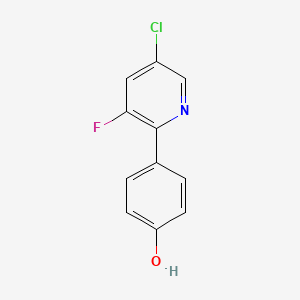

4-(5-Chloro-3-fluoropyridin-2-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(5-Chloro-3-fluoropyridin-2-yl)phenol is a chemical compound with the molecular formula C11H7ClFNO It is a derivative of pyridine and phenol, characterized by the presence of both chlorine and fluorine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-3-fluoropyridin-2-yl)phenol typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method involves the reaction of 5-chloro-3-fluoropyridine with phenol under basic conditions. The reaction can be carried out using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-3-fluoropyridin-2-yl)phenol can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to remove the halogen atoms.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Nucleophilic substitution: Substituted pyridines with various functional groups.

Oxidation: Quinones and related compounds.

Reduction: Dehalogenated pyridine derivatives.

Scientific Research Applications

Agricultural Applications

Herbicide Development

4-(5-Chloro-3-fluoropyridin-2-yl)phenol is primarily noted for its role in herbicide formulations. It acts as an active ingredient in herbicides like clodinafop-propargyl, which targets specific weed species such as Alopecurus myosuroides and Avena fatua. The compound exhibits low aqueous solubility and is non-volatile, making it suitable for agricultural applications where environmental persistence is a concern .

Formulation Characteristics

The compound is typically supplied as an emulsifiable concentrate, which can be mixed with water for application as a spray. Its efficacy against various grass weeds has been documented, indicating its importance in crop protection strategies .

Medicinal Chemistry

Antibacterial Properties

Research indicates that derivatives of this compound possess antibacterial activities. For instance, studies have shown that related compounds exhibit significant inhibition against methicillin-resistant Staphylococcus aureus, suggesting potential therapeutic applications in treating resistant bacterial infections .

Inhibition of Biological Pathways

This compound has been explored in the context of hedgehog signaling pathways, which are implicated in various malignancies. Inhibitors derived from this class may serve as therapeutic agents for cancers where hedgehog signaling plays a critical role . The ability to modulate such pathways highlights the compound's potential in drug discovery and development.

Research Tool

Chemical Biology Applications

In chemical biology, this compound serves as a valuable research tool for studying enzyme inhibition and cellular mechanisms. Its derivatives have been utilized to investigate the role of specific enzymes in bacterial viability and virulence, providing insights into bacterial resistance mechanisms and potential treatment strategies .

Table 1: Herbicidal Efficacy of this compound Derivatives

| Compound Name | Target Weed Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Clodinafop-propargyl | Alopecurus myosuroides | 90 | 200 |

| Clodinafop-propargyl | Avena fatua | 85 | 200 |

Table 2: Antibacterial Activity Against Methicillin-resistant Staphylococcus aureus

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound derivative | 0.29 | Inhibition of Sfp-PPTase |

| Other related compounds | Varies | Modulation of bacterial efflux systems |

Mechanism of Action

The mechanism of action of 4-(5-Chloro-3-fluoropyridin-2-yl)phenol depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The presence of chlorine and fluorine atoms can enhance binding affinity and selectivity. The compound may interact with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

- 3-Chloro-5-fluoropyridin-2-ol

- 2-Chloro-5-fluoropyrimidine

- 4-Chloro-3-fluoropyridine

Uniqueness

4-(5-Chloro-3-fluoropyridin-2-yl)phenol is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity and selectivity in medicinal applications, as well as unique electronic properties in materials science.

Biological Activity

4-(5-Chloro-3-fluoropyridin-2-yl)phenol is a compound characterized by a phenolic structure with a pyridine moiety, notable for its potential biological activities. The molecular formula is C11H8ClFNO, with a molecular weight of 205.64 g/mol. The presence of chlorine and fluorine atoms enhances its lipophilicity and alters its interaction with biological targets, making it a subject of interest in medicinal chemistry.

The compound is synthesized through various methods, utilizing reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. These synthetic routes allow for the derivatization of the compound to create analogs with varying biological activities. The structural characteristics of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C11H8ClFNO |

| Molecular Weight | 205.64 g/mol |

| Functional Groups | Phenolic hydroxyl, Pyridine |

| LogP (Octanol-Water Partition Coefficient) | High (indicative of lipophilicity) |

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Its structural similarity to other biologically active compounds suggests potential applications in inhibiting enzymes related to bacterial resistance, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that compounds sharing similar structures can effectively inhibit bacterial growth, highlighting the potential for this compound in antibacterial applications .

Receptor Binding

The phenolic hydroxyl group in this compound is known to form hydrogen bonds with active sites on enzymes or receptors. The pyridine ring can engage in π–π interactions, crucial for modulating the activity of target proteins. This specificity enhances its potential as a therapeutic agent .

Antibacterial Activity

A comparative analysis of similar compounds has demonstrated that this compound possesses notable antibacterial properties. For instance, related compounds have shown effectiveness against various strains of bacteria, including Echerichia coli and Staphylococcus aureus . The following table summarizes the antibacterial activity of structurally related compounds:

| Compound Name | Target Bacteria | Activity Level |

|---|---|---|

| This compound | Methicillin-resistant Staphylococcus aureus | High |

| 2-Chloro-5-fluoro phenol | Echerichia coli | Moderate |

| 3-(Pyridin-2-yl)phenol | Streptococcus aureus | Low |

Case Studies and Research Findings

- Inhibition Studies : In high-throughput screening assays, this compound was identified as a potent inhibitor of Sfp-PPTase, an enzyme implicated in bacterial resistance mechanisms. The compound's IC50 value was determined to be in the low micromolar range, indicating strong inhibitory potential .

- Structure–Activity Relationship (SAR) : Systematic modifications to the compound's structure revealed that alterations to the pyridine and phenolic groups significantly affected biological activity. For example, the introduction of electron-withdrawing groups diminished potency, while electron-donating groups enhanced it .

- Molecular Docking Studies : Computational studies have been conducted to explore the binding affinity of this compound to various protein targets. These studies suggest that the compound binds effectively to active sites due to favorable interactions between its functional groups and amino acid residues within the binding pocket .

Properties

IUPAC Name |

4-(5-chloro-3-fluoropyridin-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNO/c12-8-5-10(13)11(14-6-8)7-1-3-9(15)4-2-7/h1-6,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMQMJJLONSMCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=N2)Cl)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.